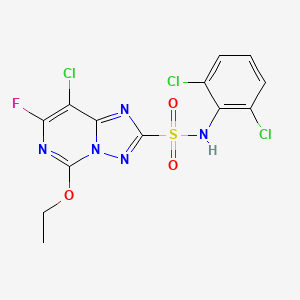
8-Chloro Diclosulam
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro Diclosulam is a derivative of diclosulam, a sulfonanilide herbicide belonging to the triazolopyrimidine chemical family. It is primarily used as a soil-applied herbicide for controlling broadleaf weeds in various crops, including soybeans, peanuts, and cereals . The compound is known for its low aqueous solubility, non-volatility, and moderate persistence in soil systems .
準備方法
The synthesis of 8-Chloro Diclosulam involves a condensation reaction between 2-(chlorosulfonyl)-7-fluoro-5-ethoxy[1,2,4]triazolo[1,5-c]pyrimidine and 2,6-dichloroaniline in an organic solvent . The reaction is catalyzed by 3,5-dimethylpyridine, and the organic solvent used is a mixed solvent containing dimethyl sulfoxide (DMSO) . The mole ratio of the reactants is typically 1:1 to 1:5, and the reaction conditions are optimized to achieve high yield and product purity . This method is suitable for industrial production due to its simplicity and safety .
化学反応の分析
8-Chloro Diclosulam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine and bromine . The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives .
科学的研究の応用
8-Chloro Diclosulam has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of triazolopyrimidine derivatives.
Biology: The compound is used to study the effects of herbicides on plant physiology and metabolism.
Industry: It is used in the formulation of herbicides for agricultural applications.
作用機序
8-Chloro Diclosulam exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants . This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the target weeds . The compound’s molecular targets include the ALS enzyme and associated metabolic pathways .
類似化合物との比較
8-Chloro Diclosulam is compared with other similar compounds, such as:
Diclosulam: The parent compound, which also inhibits ALS but lacks the additional chlorine atom.
Chlorimuron: Another ALS inhibitor with a similar mode of action but different chemical structure.
Flumioxazin: A herbicide with a different mode of action, targeting protoporphyrinogen oxidase (PPO) instead of ALS.
The uniqueness of this compound lies in its specific chemical structure, which provides distinct herbicidal properties and environmental behavior compared to other ALS inhibitors .
特性
分子式 |
C13H9Cl3FN5O3S |
|---|---|
分子量 |
440.7 g/mol |
IUPAC名 |
8-chloro-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C13H9Cl3FN5O3S/c1-2-25-13-18-10(17)8(16)11-19-12(20-22(11)13)26(23,24)21-9-6(14)4-3-5-7(9)15/h3-5,21H,2H2,1H3 |
InChIキー |
LETGQJLCXNKLMN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















